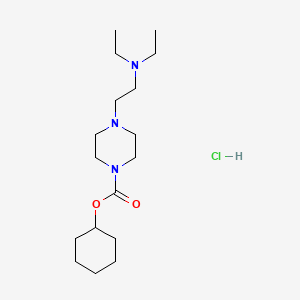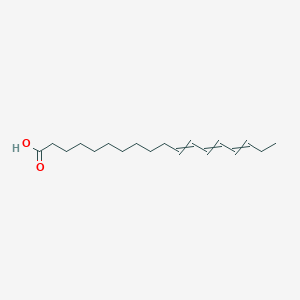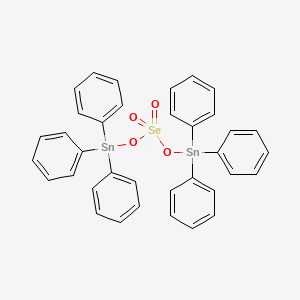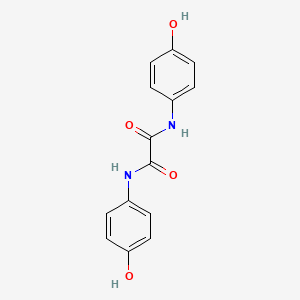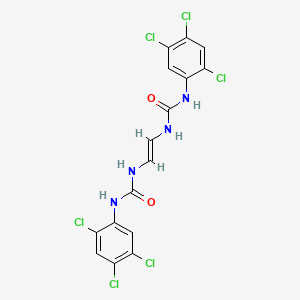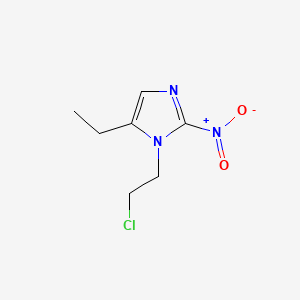
1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitroimidazole core, which is a common motif in many biologically active molecules. The presence of the chloroethyl and ethyl groups further enhances its reactivity and potential utility in synthetic chemistry and medicinal applications.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 5-ethyl-2-nitroimidazole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form more reactive intermediates.
Reduction: The nitro group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reactions are often carried out under mild to moderate temperatures to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized imidazole derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions, particularly those involving nitroimidazole derivatives.
Medicine: Due to its structural similarity to other biologically active nitroimidazoles, it is investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole involves several key steps:
Molecular Targets: The compound interacts with cellular components, particularly DNA and proteins, through its reactive nitro and chloroethyl groups.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The chloroethyl group can also form covalent bonds with nucleophilic sites in proteins, disrupting their function.
Biological Effects: These interactions result in the inhibition of cellular processes, leading to cell death, which is particularly useful in targeting rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea share structural similarities and exhibit similar reactivity.
Uniqueness: The presence of the ethyl group in this compound distinguishes it from other nitroimidazole derivatives, potentially offering different reactivity and biological activity profiles.
Applications: While similar compounds are also used in medicinal chemistry and industrial applications, the specific structure of this compound may offer unique advantages in certain contexts, such as improved selectivity or reduced toxicity.
Properties
CAS No. |
23571-43-9 |
|---|---|
Molecular Formula |
C7H10ClN3O2 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
1-(2-chloroethyl)-5-ethyl-2-nitroimidazole |
InChI |
InChI=1S/C7H10ClN3O2/c1-2-6-5-9-7(11(12)13)10(6)4-3-8/h5H,2-4H2,1H3 |
InChI Key |
SPPPYRUQHOFCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1CCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



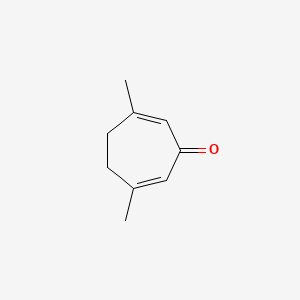
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
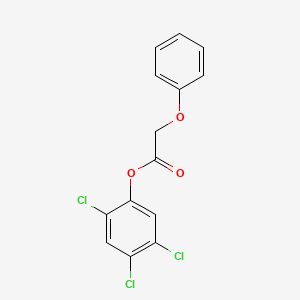
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
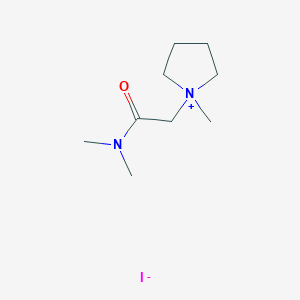
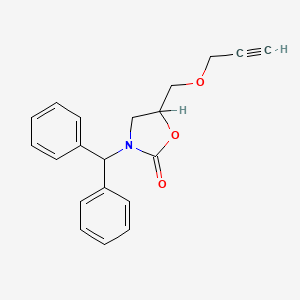
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
